molecular formula C19H26FN3O2 B6910868 N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide

Cat. No.: B6910868
M. Wt: 347.4 g/mol
InChI Key: MBOXNOHYABPSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide is a synthetic organic compound with a complex structure. It features a cyclopentyl group, a fluorophenyl group, and a diazepane ring, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c20-16-7-5-15(6-8-16)19(14-3-1-2-4-14)22-18(25)13-23-11-9-17(24)21-10-12-23/h5-8,14,19H,1-4,9-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOXNOHYABPSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)F)NC(=O)CN3CCC(=O)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the cyclopentyl and fluorophenyl intermediates, followed by their coupling with a diazepane derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or tetrahydrofuran. The final step usually involves the acylation of the diazepane ring to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclopentyl-(4-chlorophenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide
  • N-[cyclopentyl-(4-bromophenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide

Uniqueness

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chloro- and bromo-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.